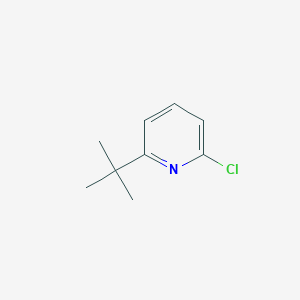
2-(tert-Butyl)-6-chloropyridine
概要
説明
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the reactants, catalysts, temperature, pressure, and other relevant factors .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This would involve detailing the reactions that the compound undergoes, including the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity .科学的研究の応用
Catalysis and Alkylation Reactions
2-(tert-Butyl)-6-chloropyridine: serves as a valuable catalyst in alkylation reactions. For instance, researchers have employed it in the alkylation of p-cresol with tert-butyl alcohol to synthesize 2-tert-butyl-4-methylphenol (2-TBM) – a compound widely used in industry. The development of efficient catalysts for this process is crucial, and this compound plays a significant role in achieving mild reaction conditions .
Alkylating Agent in Organic Synthesis
As an alkylating agent, 2-(tert-Butyl)-6-chloropyridine finds applications in various synthetic pathways. Notably, it contributes to the preparation of compounds like (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester and is involved in the synthesis of collagenase inhibitors .
Preparation of tert-Butyl Derivatives
This compound plays a pivotal role in the synthesis of other tert-butyl derivatives. For instance:
- It is involved in the production of isobutylene and methyl methacrylate , both essential in various chemical processes .
Enantiopure Derivatives and Drug Development
Researchers have explored the use of 2-(tert-Butyl)-6-chloropyridine in the synthesis of enantiopure derivatives. These derivatives may serve as potential drug candidates, especially in the context of anti-inflammatory diseases. The compound’s preference over other sulfinamides has been demonstrated based on yield and diastereoselectivity .
NMR Studies and Membrane Interactions
In studies related to nuclear magnetic resonance (NMR), the tert-butyl group in this compound acts as a probe. Recent research has highlighted its interactions with membrane-anchored SNARE complexes, shedding light on synaptic vesicle dynamics and calcium-dependent binding processes .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-tert-butyl-6-chloropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-9(2,3)7-5-4-6-8(10)11-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEALNUOZWKTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2-Methoxyethoxy)ethoxy]ethylphosphonic acid](/img/structure/B3176058.png)
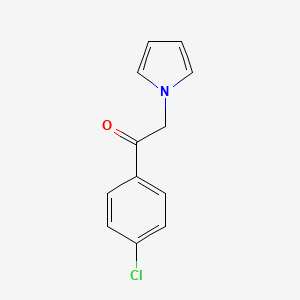
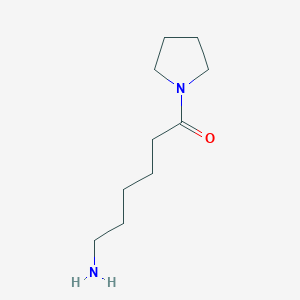
![5-Benzyl-1-oxa-5-azaspiro[2.5]octane](/img/structure/B3176079.png)
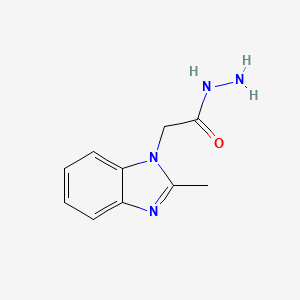

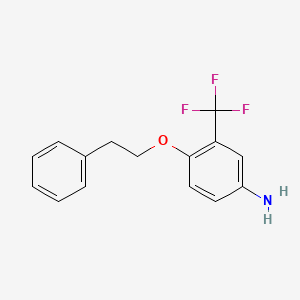
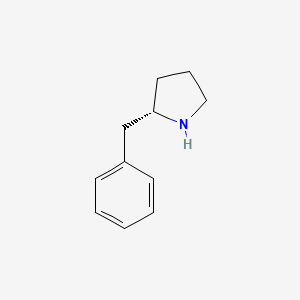
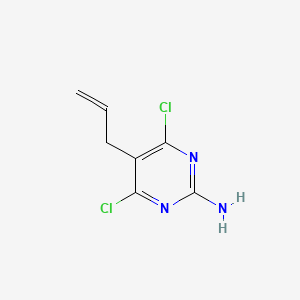
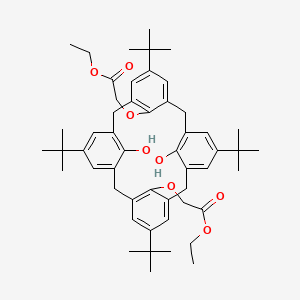
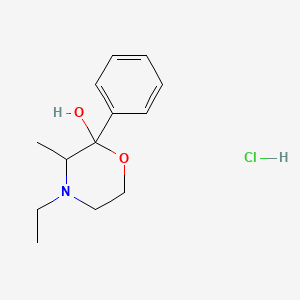
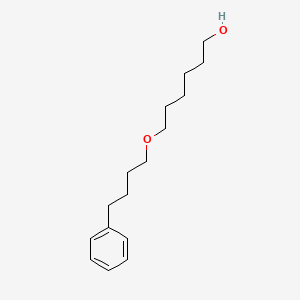

![Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride](/img/structure/B3176149.png)